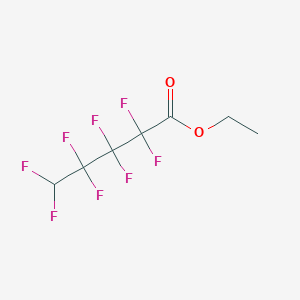

ETHYL 5H-OCTAFLUOROPENTANOATE

Description

The exact mass of the compound Ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality ETHYL 5H-OCTAFLUOROPENTANOATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ETHYL 5H-OCTAFLUOROPENTANOATE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F8O2/c1-2-17-4(16)6(12,13)7(14,15)5(10,11)3(8)9/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWMNJVBQLBDGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371926 | |

| Record name | Ethyl 5H-octafluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2795-50-8 | |

| Record name | Ethyl 5H-octafluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5H-Octafluorovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

ETHYL 5H-OCTAFLUOROPENTANOATE: A Comprehensive Technical Overview of its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5H-octafluoropentanoate (CAS No. 2795-50-8) is a fluorinated ester of growing interest in various scientific and industrial fields. Its unique properties, imparted by the significant degree of fluorination, make it a candidate for applications ranging from advanced solvents and heat transfer fluids to intermediates in the synthesis of complex molecules. This technical guide provides a detailed summary of the available data on the core physical properties of Ethyl 5H-octafluoropentanoate, intended to support research, development, and quality control activities.

Core Physical Properties

The physical characteristics of a compound are critical determinants of its behavior in various applications. For Ethyl 5H-octafluoropentanoate, properties such as boiling point, density, and refractive index are fundamental parameters for process design, formulation development, and material compatibility assessments.

Data Summary

The quantitative physical property data for Ethyl 5H-octafluoropentanoate, as compiled from various sources, are presented in Table 1. It is important to note that discrepancies exist in the reported literature values, particularly for the boiling point. These variations may arise from different measurement conditions or sample purities.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₇H₆F₈O₂ | [1][2] |

| Molecular Weight | 274.11 g/mol | [1][2] |

| Boiling Point | 140 °C | [1] |

| 141.2 °C (at 760 mmHg) | [] | |

| 180 °C (lit.) | [2][4] | |

| Density | 1.43 g/cm³ | [4] |

| 1.458 g/cm³ | [1][2][] | |

| Refractive Index | 1.326 | [1] |

| Flash Point | 22 °C (lit.) | [4] |

| Melting Point | 141 °C (lit.)* | [4] |

*Note: The reported melting point of 141°C is considered anomalous and is likely a typographical error in the source, potentially confused with the boiling point.

Experimental Protocols

Workflow for Physical Property Determination

Caption: General workflow for the experimental determination of physical properties.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for accurate boiling point determination is using an ebulliometer, which measures the boiling point at a precisely controlled pressure. The conflicting reported values for Ethyl 5H-octafluoropentanoate highlight the importance of specifying the pressure at which the measurement was taken.

Density Measurement

Density is the mass per unit volume of a substance. It is commonly measured using a pycnometer or a digital density meter.

-

Pycnometer Method: A pycnometer is a flask with a precise volume. The procedure involves weighing the empty pycnometer, then weighing it filled with the sample liquid, and finally weighing it filled with a reference substance of known density (e.g., deionized water). The density of the sample can then be calculated. All measurements must be performed at a constant, recorded temperature.

-

Digital Density Meter: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency of oscillation is directly related to the density of the liquid. Modern digital density meters are capable of high precision and are often temperature-controlled.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used for measurement. An Abbe refractometer is a common instrument for this purpose. A small drop of the sample is placed on the prism, and the instrument is adjusted to bring a dividing line between light and dark fields into the crosshairs of the eyepiece. The refractive index is then read from a scale. The temperature must be controlled and reported with the reading.

Conclusion

This technical guide provides a consolidated overview of the known physical properties of Ethyl 5H-octafluoropentanoate. While key data points for boiling point, density, and refractive index are available, the discrepancies in reported values suggest a need for further standardized characterization. The experimental protocols outlined herein provide a framework for obtaining more definitive and reliable data, which will be crucial for the successful application of this compound in research and industrial settings. Researchers and drug development professionals are encouraged to perform their own analytical verification of these properties for their specific lots and applications.

References

An In-depth Technical Guide to Ethyl 5H-octafluoropentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5H-octafluoropentanoate, systematically named ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate, is a highly fluorinated ester. Its chemical structure, characterized by a significant degree of fluorination, imparts unique physicochemical properties that are of interest in various scientific and industrial fields, including materials science and potentially drug development. The presence of the fluorine atoms can significantly alter molecular properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of ethyl 5H-octafluoropentanoate, along with a discussion of its relevance in the broader context of fluorinated compounds in medicinal chemistry.

Chemical Structure and Identification

The chemical structure of ethyl 5H-octafluoropentanoate is defined by a five-carbon pentanoate backbone where eight hydrogen atoms have been replaced by fluorine atoms, with an ethyl ester functional group.

Table 1: Chemical Identification of Ethyl 5H-octafluoropentanoate

| Identifier | Value |

| IUPAC Name | ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate |

| Synonyms | ETHYL 5H-OCTAFLUOROPENTANOATE, ETHYL 5H-PERFLUOROPENTANOATE |

| CAS Number | 2795-50-8[1] |

| Molecular Formula | C₇H₆F₈O₂[1] |

| Molecular Weight | 274.11 g/mol [1] |

| SMILES | CCOC(=O)C(F)(F)C(F)(F)C(F)(F)C(F)F |

| InChI Key | HXWMNJVBQLBDGW-UHFFFAOYSA-N |

Physicochemical Properties

The extensive fluorination of the pentanoate chain dramatically influences the physical and chemical properties of the molecule, leading to high density and a specific boiling point.

Table 2: Physicochemical Properties of Ethyl 5H-octafluoropentanoate

| Property | Value |

| Boiling Point | 141.2 °C at 760 mmHg |

| Density | 1.458 g/cm³ |

Synthesis

Proposed Experimental Protocol: Fischer-Speier Esterification

This protocol is a generalized procedure and would require optimization for the specific synthesis of ethyl 5H-octafluoropentanoate.

Reactants:

-

5H-Octafluoropentanoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, combine 5H-octafluoropentanoic acid and an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.

-

Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure ethyl 5H-octafluoropentanoate.

Caption: A generalized workflow for the synthesis and characterization of a chemical compound.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for ethyl 5H-octafluoropentanoate are not available in the public domain. However, based on the known chemical shifts and fragmentation patterns of similar fluorinated esters, a prediction of the key spectroscopic features can be made.

Table 3: Predicted Spectroscopic Data for Ethyl 5H-octafluoropentanoate

| Technique | Predicted Features |

| ¹H NMR | - Ethyl group (CH₃): Triplet around δ 1.3 ppm. - Ethyl group (CH₂): Quartet around δ 4.3 ppm. - Terminal CHF₂ proton: Triplet of triplets around δ 6.0-6.5 ppm. |

| ¹³C NMR | - Ethyl group (CH₃): Signal around δ 14 ppm. - Ethyl group (CH₂): Signal around δ 64 ppm. - Carbonyl (C=O): Signal around δ 158 ppm (quartet due to coupling with adjacent CF₂). - Fluorinated carbons (CF₂, CHF₂): Multiple signals in the range of δ 105-125 ppm, exhibiting complex splitting patterns due to C-F coupling. |

| ¹⁹F NMR | - Multiple signals are expected in the range of -110 to -140 ppm relative to CFCl₃, corresponding to the different fluorine environments (CF₂ and CHF₂ groups), with complex spin-spin coupling. |

| Mass Spec. | - Molecular Ion (M⁺): A peak at m/z = 274. - Key Fragments: Loss of the ethoxy group (-OCH₂CH₃) at m/z = 229, and various fragments resulting from the cleavage of the fluorinated alkyl chain. |

| IR Spec. | - C=O stretch (ester): Strong absorption band around 1770-1790 cm⁻¹. - C-F stretch: Strong, broad absorption bands in the region of 1100-1300 cm⁻¹. - C-H stretch (ethyl group): Bands in the region of 2900-3000 cm⁻¹. |

Applications in Drug Development

While no specific applications of ethyl 5H-octafluoropentanoate in drug development have been documented, the incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. Fluorination can significantly enhance the pharmacological profile of a molecule.

Key benefits of fluorination in drug design include:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at specific sites, leading to a longer biological half-life of the drug.

-

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing the potency of a drug.

-

Improved Lipophilicity and Permeability: Strategic placement of fluorine atoms can modulate the lipophilicity of a compound, which can improve its absorption, distribution, and ability to cross cell membranes.

-

Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, which can be crucial for its interaction with a specific binding site.

Given these properties, highly fluorinated esters like ethyl 5H-octafluoropentanoate could serve as valuable building blocks or intermediates in the synthesis of novel therapeutic agents.

Safety and Handling

Based on available safety data sheets, ethyl 5H-octafluoropentanoate should be handled with care in a well-ventilated area. It is recommended to use personal protective equipment, including gloves and safety glasses. The compound may be combustible and should be kept away from heat and open flames. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[1]

Conclusion

Ethyl 5H-octafluoropentanoate is a highly fluorinated organic compound with distinct physicochemical properties. While specific experimental data on its synthesis and detailed characterization are limited in publicly accessible literature, its structure suggests potential utility as a building block in the development of new materials and pharmaceuticals. The principles of Fischer esterification provide a likely route for its synthesis, and its spectroscopic features can be predicted based on the analysis of related compounds. The broader field of medicinal chemistry continues to leverage the unique advantages of fluorination to improve drug efficacy and pharmacokinetics, positioning compounds like ethyl 5H-octafluoropentanoate as molecules of interest for future research and development.

References

An In-depth Technical Guide to ETHYL 5H-OCTAFLUOROPENTANOATE

CAS Number: 2795-50-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ETHYL 5H-OCTAFLUOROPENTANOATE, a fluorinated building block with potential applications in medicinal chemistry and materials science. This document collates available physicochemical data, proposes a detailed synthetic protocol, and presents predicted spectroscopic data for characterization. Furthermore, it explores the rationale behind the use of such fluorinated synthons in modern drug discovery.

Physicochemical and Safety Data

Quantitative data for ETHYL 5H-OCTAFLUOROPENTANOATE has been compiled from various sources and is presented below for easy reference.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆F₈O₂ | [1] |

| Molecular Weight | 274.11 g/mol | [1] |

| Appearance | Colorless Liquid | Assumed from similar compounds |

| Boiling Point | 180 °C (lit.) | [1] |

| Density | 1.43 g/cm³ | [1] |

| Flash Point | 22 °C (lit.) | [1] |

| Melting Point | 141 °C (lit.) | [1] |

Table 2: Safety Information

| Hazard Statement | Precautionary Statement |

| Flammable liquid and vapor | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| Causes skin irritation | Wash skin thoroughly after handling. Wear protective gloves. |

| Causes serious eye irritation | Wear eye protection/face protection. |

Note: This is not an exhaustive list of safety information. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Synthesis of ETHYL 5H-OCTAFLUOROPENTANOATE: A Proposed Experimental Protocol

Reaction Principle

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water. To drive the equilibrium towards the product, either the alcohol is used in excess, or water is removed as it is formed.

Proposed Experimental Protocol

Materials:

-

5H-Octafluoropentanoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Diethyl ether or other suitable extraction solvent

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for purification)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5H-octafluoropentanoic acid (1.0 equivalent) and a significant excess of anhydrous ethanol (e.g., 5-10 equivalents).

-

Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent like diethyl ether.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ethyl 5H-octafluoropentanoate.

-

Purification: Purify the crude product by vacuum distillation to yield the pure ester.

Predicted Spectroscopic Data for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.0 | Triplet of triplets (tt) | 1H | -CHF₂-CH F₂ |

| ~ 4.3 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~ 1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ |

-

Rationale: The proton on the fluorinated chain is expected to be significantly deshielded and show complex splitting due to coupling with adjacent fluorine atoms. The ethyl group protons will exhibit the characteristic quartet and triplet pattern of an ethyl ester.[4][5][6][7][8]

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C=O (ester) |

| ~ 108-118 (multiplet) | -C F₂-C F₂-C F₂-C HF₂ |

| ~ 63 | -O-C H₂-CH₃ |

| ~ 14 | -O-CH₂-C H₃ |

-

Rationale: The carbonyl carbon will be in the typical ester region. The fluorinated carbons will be significantly shifted and show complex splitting due to C-F coupling. The ethyl group carbons will appear in their usual positions.[9][10][11][12]

Table 5: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -120 to -130 | Multiplet | -CF₂-F ₂-CF₂-CHF₂ |

| ~ -130 to -140 | Multiplet | -CF₂-CF₂-F ₂-CHF₂ |

| ~ -135 to -145 | Multiplet | -F ₂-CF₂-CF₂-CHF₂ |

| ~ -220 to -230 | Doublet of triplets (dt) | -CHF ₂ |

-

Rationale: The chemical shifts are estimated based on typical values for fluoroalkanes.[13][14][15] The terminal -CHF₂ group is expected to be the most shielded. Complex splitting patterns will arise from geminal and vicinal F-F and H-F couplings.[16]

Infrared (IR) Spectroscopy

Table 6: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 1750 | C=O stretch (ester) |

| ~ 1300-1000 | C-O stretch (ester) and C-F stretches |

| ~ 2980 | C-H stretch (aliphatic) |

-

Rationale: The spectrum will be dominated by a strong carbonyl absorption characteristic of an ester. Strong absorptions in the fingerprint region are expected due to the numerous C-F bonds.

Mass Spectrometry (MS)

Table 7: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 274 | [M]⁺ (Molecular Ion) |

| 229 | [M - OCH₂CH₃]⁺ |

| 245 | [M - CH₂CH₃]⁺ |

| 45 | [OCH₂CH₃]⁺ |

-

Rationale: The molecular ion peak should be observable. Common fragmentation pathways for ethyl esters include the loss of the ethoxy group and the ethyl group.[17][18][19][20][21]

Applications in Drug Development

While specific biological activities of ETHYL 5H-OCTAFLUOROPENTANOATE have not been reported, its structure as a fluorinated building block makes it a compound of interest for medicinal chemistry. The introduction of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties.[22][23][24][25][26]

The Role of Fluorine in Medicinal Chemistry

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond can block oxidation and increase the drug's half-life.[23]

-

Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, leading to more favorable interactions with the target protein, such as enhanced hydrogen bonding or dipole-dipole interactions.

-

Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation.

Bioisosteric Replacement

ETHYL 5H-OCTAFLUOROPENTANOATE can serve as a starting material for creating more complex fluorinated building blocks. A key concept in the application of such compounds is bioisosteric replacement, where a hydrogen atom or a functional group in a lead compound is replaced by a fluorine atom or a fluoroalkyl group to improve its drug-like properties.[27][28][29][30]

References

- 1. ETHYL 5H-OCTAFLUOROPENTANOATE - Safety Data Sheet [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. aocs.org [aocs.org]

- 7. Figure 1. 1H NMR spectrum of 100% ethyl acetate, neat : Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures : Science and Education Publishing [pubs.sciepub.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Palmitic acid ethyl ester(628-97-7) 13C NMR [m.chemicalbook.com]

- 10. 2-ETHYL-N-BUTYRIC ACID ETHYL ESTER(2983-38-2) 13C NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. benchchem.com [benchchem.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. GCMS Section 6.14 [people.whitman.edu]

- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 22. pharmacyjournal.org [pharmacyjournal.org]

- 23. Fluorinated Compounds in Medicinal Chemistry: Recent Applications...: Ingenta Connect [ingentaconnect.com]

- 24. tandfonline.com [tandfonline.com]

- 25. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Bioisosteric Replacements [cambridgemedchemconsulting.com]

An In-depth Technical Guide to the Safety of ETHYL 5H-OCTAFLUOROPENTANOATE

This technical guide provides a comprehensive overview of the safety data for ETHYL 5H-OCTAFLUOROPENTANOATE (CAS No. 2795-50-8), intended for researchers, scientists, and professionals in drug development. The information is compiled from available Safety Data Sheets (SDS) to ensure safe handling and use in a laboratory setting.

Section 1: Chemical Identification and Physical Properties

Ethyl 5H-octafluoropentanoate is a fluorinated ester. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 2795-50-8 |

| Synonyms | ETHYL 5H-OCTAFLUOROPENTANOATE |

| Physical State | No data available |

| Color | No data available |

| Odor | No data available |

| Melting Point/Freezing Point | 141°C (lit.)[1] |

| Boiling Point | 180°C (lit.)[1] |

| Flash Point | 22°C (lit.)[1] |

| Density | 1.43 g/cm³[1] |

| Solubility | No data available |

Section 2: Hazard Identification and GHS Classification

According to the Safety Data Sheet, ETHYL 5H-OCTAFLUOROPENTANOATE is classified as a flammable liquid that causes skin and serious eye irritation.[1]

| GHS Classification | Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapour[1] |

| Skin irritation | Category 2 | H315: Causes skin irritation[1] |

| Eye irritation | Category 2 | H319: Causes serious eye irritation[1] |

GHS Pictograms:

-

Flame

-

Exclamation Mark

Signal Word: Warning[1]

Precautionary Statements:

A series of precautionary statements are provided to ensure safe handling, storage, and disposal.[1] These include measures to prevent fire, skin, and eye contact.[1]

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 5H-Octafluoropentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling point and density of Ethyl 5H-octafluoropentanoate (CAS No. 2795-50-8), a fluorinated organic compound of interest in various scientific and industrial applications. This document outlines its key physicochemical properties, detailed experimental protocols for their determination, and a logical workflow for such characterization.

Physicochemical Properties

Ethyl 5H-octafluoropentanoate is a partially fluorinated ester with properties that are of significant interest in fields such as materials science and as an intermediate in chemical synthesis. The presence of a significant number of fluorine atoms in its structure imparts unique characteristics compared to its hydrocarbon analogs.

Data Presentation

The primary physical constants of Ethyl 5H-octafluoropentanoate are summarized in the table below for quick reference.

| Property | Value | Units |

| Boiling Point | 180 | °C[1] |

| Density | 1.458 | g/mL[1][][3] |

Experimental Protocols

Accurate determination of the boiling point and density is crucial for the proper handling, application, and process design involving Ethyl 5H-octafluoropentanoate. The following sections detail standard laboratory procedures for these measurements.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a characteristic physical constant at a given pressure.

Methodology: Distillation Method

A common and reliable method for determining the boiling point of a liquid is through simple distillation.

-

Apparatus:

-

Distillation flask (round-bottom flask)

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle or oil bath

-

Boiling chips or a magnetic stirrer

-

-

Procedure:

-

Assemble the distillation apparatus in a fume hood.

-

Place a small volume of Ethyl 5H-octafluoropentanoate (typically 5-10 mL) into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Position the thermometer such that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.

-

Begin circulating cooling water through the condenser.

-

Gently heat the distillation flask using the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor condenses.

-

The boiling point is recorded as the stable temperature at which the liquid is actively boiling and there is a steady drip of condensate into the receiving flask.

-

Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

-

2.2. Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume.

Methodology: Pycnometer Method

The pycnometer method is a precise technique for determining the density of a liquid.

-

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to at least 0.001 g)

-

Constant temperature bath

-

-

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with distilled water of a known temperature and density. Ensure no air bubbles are trapped and the capillary is filled to the mark.

-

Place the filled pycnometer in a constant temperature bath (e.g., 20°C or 25°C) to allow it to reach thermal equilibrium.

-

Carefully dry the outside of the pycnometer and measure its mass.

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with Ethyl 5H-octafluoropentanoate.

-

Repeat steps 4 and 5 with the sample liquid.

-

The density of the sample is calculated using the following formula: Density of Sample = (Mass of Sample / Mass of Water) * Density of Water

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the determination of key physicochemical properties of a liquid chemical sample, such as Ethyl 5H-octafluoropentanoate.

Caption: Workflow for Physicochemical Characterization.

References

An In-Depth Technical Guide to ETHYL 5H-OCTAFLUOROPENTANOATE

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETHYL 5H-OCTAFLUOROPENTANOATE, with the CAS Number 2795-50-8, is a partially fluorinated ester that holds potential as a valuable building block in the synthesis of complex fluorinated molecules. The strategic incorporation of fluorine atoms into organic compounds is a well-established strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. This technical guide aims to provide a comprehensive overview of the known properties and potential applications of ETHYL 5H-OCTAFLUOROPENTANOATE, acknowledging the current limitations in publicly available data.

While detailed experimental protocols and extensive quantitative data for this specific compound are not widely published, this guide will present the available information and draw logical inferences based on the reactivity of similar fluorinated esters to highlight its potential utility in research and development.

Physicochemical Properties

A summary of the fundamental physicochemical properties of ETHYL 5H-OCTAFLUOROPENTANOATE is presented in Table 1. This data is crucial for designing reaction conditions and for the purification of products.

| Property | Value | Reference |

| CAS Number | 2795-50-8 | N/A |

| Molecular Formula | C₇H₆F₈O₂ | N/A |

| Molecular Weight | 274.11 g/mol | N/A |

| Boiling Point | 141.2 °C at 760 mmHg | N/A |

| Density | 1.458 g/cm³ | N/A |

| Synonyms | Ethyl 5H-perfluoropentanoate | N/A |

Table 1: Physicochemical Properties of ETHYL 5H-OCTAFLUOROPENTANOATE

Potential Applications in Organic Synthesis

Based on its structure, ETHYL 5H-OCTAFLUOROPENTANOATE can be envisioned as a versatile reagent in several classes of organic reactions. The presence of the ester functional group and the polyfluorinated carbon chain suggests its primary role as a precursor for introducing the 5H-octafluoropentanoyl or related fluorinated moieties into a target molecule.

As a Building Block for Fluorinated Compounds

The most direct application of ETHYL 5H-OCTAFLUOROPENTANOATE is as a building block in the synthesis of more complex fluorinated molecules. This can be achieved through various transformations of the ester group.

Potential Synthetic Transformations:

-

Amidation: Reaction with primary or secondary amines to form the corresponding amides. These fluorinated amides could be of interest as potential bioactive molecules or as intermediates for further synthesis.

-

Reduction: Reduction of the ester to the corresponding alcohol, 5H-octafluoropentan-1-ol, would provide a different functional group for further elaboration.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents to the ester carbonyl could lead to the formation of tertiary alcohols, introducing further carbon-carbon bonds.

-

Claisen Condensation: As an ester, it could potentially participate in Claisen or Dieckmann condensations to form β-keto esters, which are valuable synthetic intermediates.

Below is a conceptual workflow illustrating the potential synthetic utility of ETHYL 5H-OCTAFLUOROPENTANOATE.

Caption: Potential synthetic pathways originating from ETHYL 5H-OCTAFLUOROPENTANOATE.

Potential in Drug Development

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties. The 5H-octafluoropentyl group, if incorporated into a pharmacophore, could offer a unique combination of lipophilicity and metabolic stability. While no specific drug development projects explicitly citing ETHYL 5H-OCTAFLUOROPENTANOATE have been identified in the public domain, its potential as a building block for novel fluorinated pharmacophores remains an area ripe for exploration.

A logical workflow for exploring the utility of this compound in a drug discovery context is outlined below.

Caption: A conceptual workflow for utilizing ETHYL 5H-OCTAFLUOROPENTANOATE in a drug discovery program.

Experimental Protocols (Hypothetical)

Given the absence of specific published procedures for ETHYL 5H-OCTAFLUOROPENTANOATE, the following are generalized, hypothetical protocols for key transformations, based on standard organic chemistry methodology for similar esters. These protocols have not been experimentally validated for this specific substrate and should be adapted and optimized by researchers.

Protocol 1: General Procedure for Amidation

-

Reaction Setup: To a solution of ETHYL 5H-OCTAFLUOROPENTANOATE (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM) in a round-bottom flask is added the desired amine (1.2 eq).

-

Reaction Conditions: The reaction mixture is stirred at room temperature. For less reactive amines, the reaction may require heating or the use of a coupling agent (e.g., trimethylaluminum).

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation.

Protocol 2: General Procedure for Reduction to the Corresponding Alcohol

-

Reaction Setup: A solution of ETHYL 5H-OCTAFLUOROPENTANOATE (1.0 eq) in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄, 1.5 eq), in the same solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed.

-

Monitoring: The reaction progress is monitored by TLC or GC-MS.

-

Quenching and Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting alcohol can be purified by distillation or column chromatography.

Conclusion

ETHYL 5H-OCTAFLUOROPENTANOATE is a fluorinated building block with considerable potential for applications in organic synthesis, particularly for the introduction of a polyfluorinated moiety into target molecules. While the current body of scientific literature lacks specific examples of its use, its chemical structure suggests a range of possible transformations that could be valuable for researchers in medicinal chemistry and materials science. The hypothetical protocols and workflows provided in this guide are intended to serve as a starting point for the exploration of this promising, yet underutilized, reagent. Further research is warranted to fully elucidate the reactivity and synthetic utility of ETHYL 5H-OCTAFLUOROPENTANOATE.

An In-depth Technical Guide to the Solubility of ETHYL 5H-OCTAFLUOROPENTANOATE in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of ethyl 5H-octafluoropentanoate, a fluorinated ester of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for its experimental determination. It includes a detailed protocol for the widely accepted shake-flask method, guidance on analytical quantification, and a logical workflow for solubility screening. This guide is intended to equip researchers with the necessary information to accurately determine the solubility of ethyl 5H-octafluoropentanoate in relevant organic solvents, a critical parameter for process development, formulation, and quality control.

Introduction

Ethyl 5H-octafluoropentanoate is a partially fluorinated organic compound. Its unique structure, containing both a hydrocarbon ethyl ester group and a highly fluorinated alkyl chain, results in distinct physicochemical properties that influence its interactions with various solvents. Understanding the solubility of this compound in different organic solvents is paramount for its application in organic synthesis, purification processes, and formulation development in the pharmaceutical and specialty chemical industries.

The principle of "like dissolves like" provides a preliminary qualitative assessment of solubility. The ester functionality introduces some polarity, suggesting potential solubility in polar aprotic solvents. However, the dominant octafluoropentyl chain is highly nonpolar and lipophobic, indicating that solubility might be favored in other fluorinated solvents or solvents with low polarity. Given the lack of specific data, experimental determination is essential for accurate quantitative assessment.

Physicochemical Properties of Ethyl 5H-octafluoropentanoate

| Property | Value |

| Molecular Formula | C7H6F8O2 |

| Molecular Weight | 274.11 g/mol |

| CAS Number | 2795-50-8 |

Solubility Profile

Table 1: Experimentally Determined Solubility of Ethyl 5H-octafluoropentanoate

| Solvent | Solvent Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| e.g., Hexane | Nonpolar Aprotic | 25 | Data to be determined | Data to be determined | Shake-Flask |

| e.g., Toluene | Nonpolar Aprotic | 25 | Data to be determined | Data to be determined | Shake-Flask |

| e.g., Dichloromethane | Polar Aprotic | 25 | Data to be determined | Data to be determined | Shake-Flask |

| e.g., Acetone | Polar Aprotic | 25 | Data to be determined | Data to be determined | Shake-Flask |

| e.g., Ethyl Acetate | Polar Aprotic | 25 | Data to be determined | Data to be determined | Shake-Flask |

| e.g., Acetonitrile | Polar Aprotic | 25 | Data to be determined | Data to be determined | Shake-Flask |

| e.g., Dimethylformamide (DMF) | Polar Aprotic | 25 | Data to be determined | Data to be determined | Shake-Flask |

| e.g., Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data to be determined | Data to be determined | Shake-Flask |

| e.g., Methanol | Polar Protic | 25 | Data to be determined | Data to be determined | Shake-Flask |

| e.g., Ethanol | Polar Protic | 25 | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound in a specific solvent.[1][2][3] This protocol outlines the steps for determining the solubility of ethyl 5H-octafluoropentanoate.

4.1. Materials and Equipment

-

Ethyl 5H-octafluoropentanoate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system.

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid ethyl 5H-octafluoropentanoate to a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A duration of 24 to 72 hours is typically recommended, though the optimal time may need to be determined empirically.[2]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of the dissolved ethyl 5H-octafluoropentanoate.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.

-

-

Data Analysis:

-

Determine the concentration of ethyl 5H-octafluoropentanoate in the diluted sample solution using the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of Ethyl 5H-octafluoropentanoate.

Conclusion

While quantitative solubility data for ethyl 5H-octafluoropentanoate in organic solvents is not extensively documented, this guide provides a robust framework for its experimental determination. The detailed shake-flask protocol and the logical workflow diagram offer researchers a clear path to generating reliable and reproducible solubility data. Accurate solubility information is a cornerstone of successful chemical research and development, enabling informed solvent selection, process optimization, and the development of effective formulations.

References

ETHYL 5H-OCTAFLUOROPENTANOATE: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide on ETHYL 5H-OCTAFLUOROPENTANOATE (CAS No. 2795-50-8), a commercially available fluorinated ester. Due to the limited specific public data on this compound, this guide provides a comprehensive overview of its known properties and discusses its potential applications in the broader context of fluorinated molecules in research and development. Methodologies and data from closely related compounds are presented as illustrative examples to guide potential experimental design.

Chemical Identity and Commercial Availability

ETHYL 5H-OCTAFLUOROPENTANOATE, also known by its synonyms Ethyl 5H-octafluorovalerate and Ethyl 5H-perfluoropentanoate, is a specialty chemical available for research and development purposes. Several chemical suppliers list this compound in their catalogs, indicating its accessibility for laboratory-scale synthesis and experimentation.[1][2][][4]

Physicochemical Properties

A summary of the fundamental physicochemical properties of ETHYL 5H-OCTAFLUOROPENTANOATE is provided in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.

| Property | Value | Reference |

| CAS Number | 2795-50-8 | [1] |

| Molecular Formula | C₇H₆F₈O₂ | [1] |

| Molecular Weight | 274.11 g/mol | [1] |

| IUPAC Name | ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate | [] |

| Boiling Point | 141.2°C at 760 mmHg | [] |

| Density | 1.458 g/cm³ | [] |

The Role of Fluorination in Drug Discovery and Development

The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties.[5] This strategy, known as "fluorine chemistry," is a powerful tool in drug design and development. Fluorination can influence a molecule's metabolic stability, lipophilicity, binding affinity to target proteins, and bioavailability.[5]

Fluorinated compounds, including esters, have shown a wide range of biological activities, such as antiviral, antitumor, and dermatological effects.[1] The enhanced potency of fluorinated analogs is often attributed to the unique electronic properties of the fluorine atom.[2][6][7] For instance, fluorinated derivatives of 2-deoxy-d-glucose have demonstrated more potent cytotoxic effects in glioblastoma models compared to their non-fluorinated counterparts.[6]

While specific biological activities of ETHYL 5H-OCTAFLUOROPENTANOATE are not extensively documented in publicly available literature, its highly fluorinated structure suggests its potential as a building block for novel therapeutic agents or as a tool for studying biological systems.

Potential Research Applications and Experimental Design

Given the properties of fluorinated esters, ETHYL 5H-OCTAFLUOROPENTANOATE could be explored in several research areas:

-

Medicinal Chemistry: As a precursor or intermediate in the synthesis of more complex, biologically active molecules. The ester functionality allows for further chemical modifications, while the fluorinated chain can impart desirable pharmacological properties.

-

Materials Science: In the development of new polymers or surface coatings, where the fluorine content can confer properties such as hydrophobicity and thermal stability.

-

Tracer Studies: The presence of eight fluorine atoms could potentially make it a candidate for 19F NMR-based studies, a technique used to investigate molecular interactions and biological processes.[6]

Illustrative Experimental Protocol: Synthesis of a Fluorinated Ester (Proxy)

Objective: To synthesize a fluorinated ethyl ester via nucleophilic fluorination.

Materials:

-

Ethyl 2-bromohexanoate

-

Acetamide

-

Potassium fluoride

-

Tetra-n-butylammonium fluoride

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Bromine

-

Saturated sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

A mixture of acetamide and ethyl 2-bromohexanoate is heated to 80°C under an argon atmosphere until a solution is formed.[7]

-

Potassium fluoride and tetra-n-butylammonium fluoride are added to the solution.[7]

-

The resulting mixture is heated to 140°C with rapid stirring for 4-5 hours.[7]

-

After cooling, the reaction mixture is poured into ice water.[7]

-

The aqueous phase is extracted with dichloromethane.[7]

-

The combined organic layers are dried over anhydrous sodium sulfate and filtered.[7]

-

The dichloromethane solution is cooled and treated with bromine.[7]

-

The reaction is quenched with a saturated sodium thiosulfate solution.[7]

-

The organic phase is washed with saturated aqueous sodium bicarbonate solution and brine, then dried and concentrated to yield the product.[7]

Spectroscopic Characterization (Illustrative Example)

Spectroscopic analysis is crucial for the structural confirmation of synthesized compounds. Although specific spectra for ETHYL 5H-OCTAFLUOROPENTANOATE are not available in the search results, this section provides an example of the expected spectroscopic data for a simple ethyl ester, ethyl octanoate, to guide researchers in characterizing similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum would be expected to show signals corresponding to the ethyl group protons and the single proton at the 5-position of the pentanoate chain. The chemical shifts and splitting patterns would be influenced by the adjacent fluorine atoms.

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum would reveal the different carbon environments in the molecule, with the chemical shifts of the carbons in the fluorinated chain being significantly affected by the attached fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of an ester is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the region of 1735-1750 cm⁻¹. Strong C-F stretching bands would also be expected in the fingerprint region (around 1000-1400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

Safety and Handling

A Material Safety Data Sheet (MSDS) for ETHYL 5H-OCTAFLUOROPENTANOATE indicates that it is a flammable liquid and can cause skin and eye irritation.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, preferably a fume hood.

Logical and Workflow Diagrams

To aid in the conceptualization of experimental design and the potential utility of ETHYL 5H-OCTAFLUOROPENTANOATE, the following diagrams are provided.

Caption: A generalized workflow for the synthesis of ETHYL 5H-OCTAFLUOROPENTANOATE.

Caption: Logical relationships of ETHYL 5H-OCTAFLUOROPENTANOATE's properties to its potential research applications.

References

- 1. Prediction of the spectrum of biological activity of oxidation products of fluorinated esters of resin acids. | Popova | Translational Medicine [transmed.almazovcentre.ru]

- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 4. Ethyl 5H-perfluoropentanoate | CAS 2795-50-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological activity of fluorinated combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ETHYL 5H-OCTAFLUOROPENTANOATE - Safety Data Sheet [chemicalbook.com]

In-Depth Technical Guide to ETHYL 5H-OCTAFLUOROPENTANOATE

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ETHYL 5H-OCTAFLUOROPENTANOATE, a fluorinated ester of significant interest in research and development. This document details the molecular and physicochemical properties of the compound, outlines a standard experimental protocol for its synthesis via Fischer esterification, and discusses its potential applications, particularly in the realm of advanced materials science. The information is curated to support professionals in chemistry and drug development in understanding and utilizing this compound.

Compound Identification and Properties

ETHYL 5H-OCTAFLUOROPENTANOATE is a highly fluorinated organic compound. The presence of eight fluorine atoms significantly influences its chemical and physical properties, rendering it a subject of interest for various specialized applications.

Table 1: Physicochemical Data of ETHYL 5H-OCTAFLUOROPENTANOATE

| Property | Value |

| Molecular Formula | C7H6F8O2 |

| Molecular Weight | 274.11 g/mol |

| CAS Number | 2795-50-8 |

| Synonyms | Ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate, Ethyl 5H-perfluoropentanoate |

| Boiling Point | 141.2 °C at 760 mmHg |

| Density | 1.458 g/cm³ |

| Refractive Index | 1.32 |

Experimental Protocol: Synthesis via Fischer Esterification

The synthesis of ETHYL 5H-OCTAFLUOROPENTANOATE is typically achieved through the Fischer esterification of 2,2,3,3,4,4,5,5-octafluoropentanoic acid with ethanol in the presence of an acid catalyst. This method is a cornerstone of ester synthesis and can be adapted for the preparation of this specific fluorinated ester.

Materials:

-

2,2,3,3,4,4,5,5-octafluoropentanoic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 2,2,3,3,4,4,5,5-octafluoropentanoic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Neutralization: Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Carbon dioxide evolution will be observed.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, and then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude ETHYL 5H-OCTAFLUOROPENTANOATE.

-

Purification: The crude product can be further purified by distillation under reduced pressure to obtain the final, high-purity product.

Potential Applications

The unique properties imparted by the high degree of fluorination make ETHYL 5H-OCTAFLUOROPENTANOATE a valuable compound in several areas of materials science.[1][2] While specific applications for this exact molecule are still under exploration, its characteristics suggest its utility in the following areas:

-

Polymer Chemistry: It can be used as a monomer or an additive in the synthesis of fluorinated polymers.[2] These polymers are known for their exceptional thermal stability, chemical resistance, and low surface energy, making them suitable for high-performance coatings, seals, and membranes.[2]

-

Surface Modification: The hydrophobic and oleophobic nature of fluorinated compounds allows for their use in creating water- and oil-repellent surfaces.

-

Specialty Fluids: Its properties may make it suitable as a specialty solvent or a component in heat transfer fluids or lubricants for demanding industrial environments.

Logical Workflow for Synthesis

The synthesis of ETHYL 5H-OCTAFLUOROPENTANOATE follows a logical progression from starting materials to the final purified product. This workflow is a standard procedure in organic synthesis.

Caption: Synthesis workflow for ETHYL 5H-OCTAFLUOROPENTANOATE.

References

- 1. Volume # 4(41), July - August 2005 — "Fluorine containing polymer materials based on unsaturated acids modified according to ester fragment and their practical application " [notes.fluorine1.ru]

- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of ETHYL 5H-OCTAFLUOROPENTANOATE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5H-octafluoropentanoate is a fluorinated ester of significant interest in various fields, including materials science and as a building block in the synthesis of complex molecules. Its unique electronic properties, stemming from the extensive fluorination, make a thorough understanding of its structural and spectroscopic characteristics essential for its application and for quality control. This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 5H-octafluoropentanoate, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols are provided for each technique, and the relationships between the spectroscopic data are visualized.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for ethyl 5H-octafluoropentanoate.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~4.3 | Quartet | ~7.1 | -OCH₂CH₃ |

| ~6.1 (Predicted) | Triplet of Triplets | J(H-F) ~53, J(H-F) ~6 | -CHF₂ | |

| ~1.3 | Triplet | ~7.1 | -OCH₂CH₃ | |

| ¹³C | ~163 (Predicted) | Triplet | J(C-F) ~25 | C=O |

| ~114 (Predicted) | Triplet | J(C-F) ~250 | -CF₂- | |

| ~109 (Predicted) | Triplet | J(C-F) ~250 | -CF₂- | |

| ~107 (Predicted) | Triplet | J(C-F) ~250 | -CF₂- | |

| ~108 (Predicted) | Triplet of Triplets | J(C-F) ~250, J(C-H) | -CHF₂ | |

| ~63 (Predicted) | Singlet | - | -OCH₂CH₃ | |

| ~14 (Predicted) | Singlet | - | -OCH₂CH₃ | |

| ¹⁹F | -113.5 to -115.5 | Multiplet | - | -CF₂- |

| -124.0 to -126.0 | Multiplet | - | -CF₂- | |

| -130.0 to -132.0 | Multiplet | - | -CF₂- | |

| -137.5 to -139.5 | Doublet of Triplets | J(F-H) ~53, J(F-F) ~6 | -CHF₂ |

Table 2: Mass Spectrometry (MS) Data

| m/z (Predicted) | Ion | Fragmentation |

| 278 | [M]⁺ | Molecular Ion |

| 233 | [M - OCH₂CH₃]⁺ | Loss of ethoxy group |

| 205 | [M - COOCH₂CH₃]⁺ | Loss of ethyl ester group |

| 181 | [C₄HF₆O]⁺ | |

| 131 | [C₃HF₄O]⁺ | |

| 101 | [C₂F₄H]⁺ | |

| 69 | [CF₃]⁺ | |

| 45 | [OCH₂CH₃]⁺ | |

| 29 | [CH₂CH₃]⁺ |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| ~2985 | Medium | C-H stretch (ethyl group) |

| ~3000 | Weak | C-H stretch (CHF₂) |

| ~1770 | Strong | C=O stretch (ester) |

| 1100-1350 | Strong | C-F stretch |

| 1000-1100 | Strong | C-O stretch |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H, ¹³C, and ¹⁹F NMR spectra of ethyl 5H-octafluoropentanoate to elucidate its molecular structure.

Materials:

-

Ethyl 5H-octafluoropentanoate

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of ethyl 5H-octafluoropentanoate in approximately 0.6 mL of CDCl₃ in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

Set the appropriate acquisition parameters (e.g., spectral width, acquisition time, relaxation delay, and number of scans) for ¹H, ¹³C, and ¹⁹F nuclei. For ¹⁹F NMR, a common reference standard is trifluoroacetic acid (TFA).

-

-

Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. Phase the resulting spectra and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak (¹H: δ 7.26 ppm, ¹³C: δ 77.16 ppm for CDCl₃) or an internal standard.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions of ethyl 5H-octafluoropentanoate to confirm its molecular weight and obtain structural information.

Materials:

-

Ethyl 5H-octafluoropentanoate

-

A suitable volatile solvent (e.g., methanol or acetonitrile)

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct infusion electrospray ionization mass spectrometer (ESI-MS).

Procedure (GC-MS):

-

Sample Preparation: Prepare a dilute solution of ethyl 5H-octafluoropentanoate (e.g., 1 mg/mL) in a volatile solvent.

-

Instrument Setup:

-

Set the GC oven temperature program to ensure good separation from any impurities. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

-

Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

-

Use helium as the carrier gas at a constant flow rate.

-

For the mass spectrometer, use electron ionization (EI) at 70 eV. Set the mass range to scan over a suitable range (e.g., m/z 40-400).

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to ethyl 5H-octafluoropentanoate. Examine the mass spectrum of this peak to identify the molecular ion and the fragmentation pattern.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in ethyl 5H-octafluoropentanoate by measuring the absorption of infrared radiation.

Materials:

-

Ethyl 5H-octafluoropentanoate

-

Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory or salt plates (NaCl or KBr).

Procedure (ATR-FTIR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Sample Application: Place a small drop of ethyl 5H-octafluoropentanoate directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Data Analysis: Process the spectrum by subtracting the background. Identify the characteristic absorption bands and assign them to the corresponding functional groups. After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of ethyl 5H-octafluoropentanoate.

Caption: Workflow for the spectroscopic characterization of ethyl 5H-octafluoropentanoate.

ETHYL 5H-OCTAFLUOROPENTANOATE: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of a Key Fluorinated Building Block in Modern Drug Discovery and Materials Science

Ethyl 5H-octafluoropentanoate is a fluorinated ester that has garnered significant interest as a versatile building block in organic synthesis. Its unique chemical properties, stemming from the presence of a polyfluorinated carbon chain, make it a valuable precursor for the introduction of fluorine into a wide array of molecular scaffolds. This technical guide provides a thorough examination of its synthesis, chemical properties, reactivity, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Ethyl 5H-octafluoropentanoate is a colorless liquid at room temperature. The octafluoroalkyl chain significantly influences its physical properties, such as boiling point and density, and imparts unique electronic characteristics to the ester functional group. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 2795-50-8 |

| Molecular Formula | C₇H₆F₈O₂ |

| Molecular Weight | 274.11 g/mol |

| Boiling Point | ~180 °C |

| Density | ~1.43 g/cm³ |

| Flash Point | 22 °C |

| Synonyms | Ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate, 5H-Octafluoropentanoic acid ethyl ester |

Synthesis of ETHYL 5H-OCTAFLUOROPENTANOATE

The most common and straightforward method for the synthesis of ethyl 5H-octafluoropentanoate is the Fischer esterification of 5H-octafluoropentanoic acid with ethanol in the presence of an acid catalyst. This reaction is a classic example of nucleophilic acyl substitution on a carboxylic acid.

An In-depth Technical Guide to Fluorous Chemistry and Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorous Chemistry

Fluorous chemistry is a powerful technology that utilizes perfluorinated compounds or substituents to facilitate the separation and purification of molecules, such as catalysts or reaction products.[1][2] This methodology hinges on the unique physical properties of highly fluorinated compounds, which exhibit limited miscibility with both aqueous and common organic solvents, creating a distinct "fluorous" phase.[3][4] By strategically incorporating a perfluoroalkyl group, often referred to as a "fluorous tag" or "ponytail," into a conventional organic reagent, chemists can impart a strong affinity for fluorous solvents or fluorous-derivatized solid phases.[1][2] This affinity allows for the selective separation of fluorous-tagged molecules from their non-fluorous counterparts through techniques like fluorous solid-phase extraction (F-SPE) or liquid-liquid extraction.[5][6]

The typical structure of a fluorous ponytail is CF₃(CF₂)ₙ(CH₂)ₘ-, where 'n' is often around 10 and 'm' is about 3.[2] The insulating (CH₂)ₘ group is crucial to prevent the strong electron-withdrawing effect of the perfluoroalkyl chain from interfering with the reactivity of the attached molecule.[7] This "phase-tag" approach offers significant advantages in streamlining purification processes, enabling efficient catalyst recycling, and facilitating high-throughput synthesis, making it a valuable tool in green chemistry and drug discovery.[2][7]

Core Principles and Properties

The foundational principle of fluorous chemistry lies in the "like dissolves like" concept, where the high fluorine content of the tag imparts a unique solubility profile.[5] Perfluorinated compounds are both hydrophobic and lipophobic, leading to their phase separation from both water and many organic solvents.[5]

Key properties of fluorous compounds include:

-

High Density: Fluorous solvents are generally denser than water and most organic solvents.

-

Immiscibility: They form distinct liquid phases with both aqueous and many organic solvents.

-

High Gas Solubility: Fluorous liquids can dissolve significant amounts of gases, which can be advantageous for certain reactions.[3]

-

Chemical Inertness: The carbon-fluorine bond is exceptionally strong, rendering perfluorinated chains highly stable and unreactive under a wide range of chemical conditions.

These properties are leveraged in various fluorous techniques to achieve efficient separations.

Data Presentation: Partition Coefficients

The "fluorous character" of a molecule can be quantified by its partition coefficient (P) between a fluorous solvent and a conventional organic solvent. A higher partition coefficient in favor of the fluorous phase indicates a stronger fluorous affinity. The following table summarizes the partition coefficients for various solutes between perfluoromethylcyclohexane and toluene.[2]

| Solute | Partition Coefficient (Perfluoromethylcyclohexane:Toluene) |

| Octane | 5.4 : 94.6 |

| CH₃(CH₂)₁₃CH=CH₂ | 0.9 : 99.1 |

| C₆H₆ | 6 : 94 |

| C₆F₆ | 28.0 : 72.0 |

| C₁₀F₂₂(CH₂)₃OH | 80.5 : 19.5 |

| C₈F₂₀(CH₂)₃C₆H₅ | 49.5 : 50.5 |

| C₈F₂₀C₆H₅ | 77.5 : 22.5 |

Fluorous Reagents and Their Applications

A wide array of fluorous reagents has been developed to introduce fluorous tags onto molecules of interest. These reagents can be broadly categorized as protecting groups, catalysts, and scavengers.

Fluorous Protecting Groups

Fluorous protecting groups serve the dual purpose of masking a functional group during a reaction and acting as a handle for purification.

-

Fluorous Boc (F-Boc) Group: Used for the protection of amines.[7]

-

Fluorous Silyl Ethers: Employed for the protection of alcohols.[7]

-

Fluorous Benzyl Ethers: Another option for protecting alcohols.

Fluorous Catalysts

Attaching a fluorous tag to a catalyst allows for its facile recovery and reuse after a reaction, which is particularly beneficial for expensive or toxic metal catalysts.

-

Fluorous Phosphines: Used in reactions like the Mitsunobu reaction and hydroformylation.[3]

-

Fluorous Lewis Acids: Employed in various carbon-carbon bond-forming reactions.

Fluorous Scavengers

Fluorous scavengers are used to remove excess reagents or byproducts from a reaction mixture.

-

Fluorous Thiols: Can be used to scavenge electrophiles.

-

Fluorous Isatoic Anhydride: Acts as a scavenger for primary and secondary amines.[8]

Experimental Protocols

Fluorous Solid-Phase Extraction (F-SPE)

F-SPE is a widely used technique for the separation of fluorous-tagged compounds from non-fluorous molecules.

Materials:

-

Fluorous silica gel cartridge

-

Sample dissolved in a suitable solvent (e.g., DMF, THF, acetonitrile)

-

Fluorophobic elution solvent (e.g., 80:20 methanol/water)

-

Fluorophilic elution solvent (e.g., methanol, acetone, THF)

-

Vacuum manifold or positive pressure system

Protocol:

-

Cartridge Conditioning: Pre-condition the fluorous silica gel cartridge by passing the fluorophobic elution solvent through it.

-

Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable loading solvent and apply it to the top of the cartridge.

-

Fluorophobic Elution: Elute the cartridge with the fluorophobic solvent. The non-fluorous compounds will pass through the cartridge and can be collected.

-

Fluorophilic Elution: Switch to the fluorophilic elution solvent to elute the fluorous-tagged compounds that were retained on the silica gel. Collect this fraction separately.

Fluorous Tag Cleavage

After purification, the fluorous tag often needs to be removed to yield the final desired product. The cleavage conditions depend on the nature of the linker connecting the tag to the molecule.

-

Acid-Labile Linkers: Can be cleaved using acids such as trifluoroacetic acid (TFA) or dilute HCl in a fluoroalcohol.[9]

-

Base-Labile Linkers: The Fmoc group, for instance, is cleaved by bases like piperidine.[10][11]

-

Silyl Ether Cleavage: Fluorous silyl protecting groups are typically removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[12]

-

Reductive Cleavage: Some fluorous protecting groups for phosphates can be removed under mild reducing conditions using zinc and ammonium formate.

Applications in Drug Discovery and Development